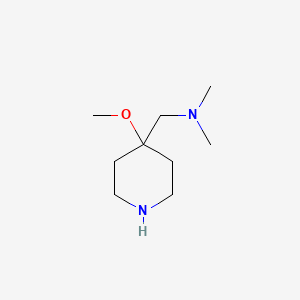

1-(4-methoxypiperidin-4-yl)-N,N-dimethylmethanamine

Description

1-(4-Methoxypiperidin-4-yl)-N,N-dimethylmethanamine is a tertiary amine characterized by a piperidine ring substituted with a methoxy group at the 4-position and an N,N-dimethylmethanamine side chain. This structural motif is common in bioactive molecules, where the dimethylamine group enhances solubility and the piperidine ring contributes to conformational flexibility. The methoxy group may influence electronic properties and metabolic stability, distinguishing it from simpler N,N-dimethylmethanamine derivatives .

Properties

IUPAC Name |

1-(4-methoxypiperidin-4-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-11(2)8-9(12-3)4-6-10-7-5-9/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHVHXCETRPVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCNCC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 4-Pyridinecarbaldehyde Derivatives

4-Pyridinecarbaldehyde is reacted with a methylating agent (e.g., methanol) under acidic conditions to form 4-(dimethoxymethyl)pyridine. Protonic acids (e.g., sulfuric acid) or solid acid catalysts (e.g., Amberlyst-15) facilitate this acetalization at 20–80°C for 4–12 hours. Subsequent hydrogenation over noble metal catalysts (e.g., Pd/C or PtO₂) under 2–4 MPa H₂ pressure at 40–100°C yields 4-(dimethoxymethyl)piperidine.

Table 1. Hydrogenation Conditions for Pyridine-to-Piperidine Conversion

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) |

|---|---|---|---|

| 5% Pd/C | 80 | 3 | 92 |

| PtO₂ | 60 | 2.5 | 88 |

Introduction of the Methoxy Group via Protecting Group Strategies

The methoxy group at the 4-position of piperidine can be introduced using protecting group chemistry. EP0298982B1 describes the use of 1-N-substituted-4-alkoxy-piperidin-4-yl groups as acid-labile protecting groups for hydroxyl functions.

Enol Ether Formation and Acidic Hydrolysis

1-N-Aryl-4-methoxy-piperidin-4-yl groups are synthesized via enol ether intermediates. For example, 1-N-(p-tolyl)-piperidin-4-one is treated with N-chlorosuccinimide in dichloromethane under reflux to yield chlorinated intermediates. Subsequent hydrolysis with aqueous HCl (pH 1–2.5) removes the protecting group, leaving the methoxy functionality intact.

Key Reaction Parameters:

-

Solvent: Dichloromethane

-

Catalyst: N-Chlorosuccinimide

Functionalization with the Dimethylaminomethyl Group

The dimethylaminomethyl group is introduced via nucleophilic substitution or reductive amination. Ambeed.com’s protocols for analogous compounds provide insights into optimizing these steps.

Alkylation of Piperidine Derivatives

4-Methoxypiperidine is alkylated with a dimethylamine-containing electrophile. For instance, reacting 4-methoxypiperidine with chloromethyl-dimethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target compound.

Table 2. Alkylation Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetonitrile | 60 | 75 |

| Et₃N | Dichloromethane | 25 | 68 |

Based on analogous conditions from.

Integrated Synthesis Pathways

Sequential Hydrogenation and Alkylation

-

Step 1: Hydrogenate 4-(methoxymethyl)pyridine to 4-methoxypiperidine using Pd/C (3 MPa H₂, 80°C).

-

Step 2: Alkylate with chloromethyl-dimethylamine in acetonitrile/K₂CO₃ at 60°C.

Overall Yield: ~62% (theoretical).

One-Pot Protection-Functionalization

-

Protect 4-hydroxypiperidine with a 1-N-aryl-4-methoxy group via enol ether formation.

-

Introduce dimethylaminomethyl via reductive amination.

-

Deprotect under mild acidic conditions (pH 2–3).

Advantages: Minimizes intermediate isolation, improving throughput.

Challenges and Optimization Strategies

-

Steric Hindrance: Bulky substituents on the piperidine ring may slow alkylation. Using polar aprotic solvents (e.g., DMF) enhances reactivity.

-

Purification: Recrystallization from toluene or ethyl acetate/hexane mixtures achieves >99% purity, as demonstrated in.

-

Catalyst Reusability: Pd/C from hydrogenation steps can be recovered and reused up to five times with minimal activity loss .

Chemical Reactions Analysis

1-(4-Methoxypiperidin-4-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.

Hydrolysis: Hydrolysis reactions can be performed using acids or bases to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon or platinum.

Scientific Research Applications

The compound 1-(4-methoxypiperidin-4-yl)-N,N-dimethylmethanamine , identified by its CAS number 1612173-08-6, is a chemical structure that has garnered attention in various scientific research domains due to its potential applications. This article explores its applications in scientific research, focusing on pharmacological, synthetic, and material science contexts.

Pharmacological Applications

This compound has been explored for its potential therapeutic effects:

- CNS Activity : Research indicates that compounds with piperidine moieties often exhibit central nervous system (CNS) activity. The methoxy substitution may enhance lipophilicity, potentially improving blood-brain barrier permeability .

- Antidepressant Properties : Preliminary studies suggest that derivatives of piperidine can influence serotonin and norepinephrine levels, indicating potential antidepressant effects. Further investigations are needed to elucidate the specific mechanisms involved.

Synthetic Applications

This compound serves as a valuable building block in organic synthesis:

- Intermediate in Drug Synthesis : It can act as an intermediate in the synthesis of more complex pharmaceutical agents. Its structural characteristics allow for the modification of functional groups to create various derivatives tailored for specific biological activities .

- Ligand Development : The unique structure of this compound makes it suitable for developing ligands used in receptor studies, particularly in the context of neurotransmitter receptors.

Material Science Applications

Beyond pharmacology, this compound has potential applications in material sciences:

- Polymer Chemistry : The amine functional groups can be utilized to synthesize polymers through reactions such as amine-catalyzed polymerization. These polymers may exhibit unique properties beneficial for various applications, including drug delivery systems.

Case Study 1: CNS Activity Investigation

A study investigated the CNS effects of various piperidine derivatives, including this compound. The results indicated significant modulation of neurotransmitter levels, suggesting potential use as an antidepressant or anxiolytic agent.

Case Study 2: Synthesis of Novel Antidepressants

Researchers synthesized a series of compounds based on the structure of this compound to evaluate their efficacy as antidepressants. Initial findings showed promising activity in animal models, warranting further exploration into their pharmacodynamics and therapeutic profiles.

Mechanism of Action

The mechanism of action of 1-(4-methoxypiperidin-4-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key Observations :

Key Observations :

Key Observations :

- Tetrahydrofuran derivatives show CNS activity, suggesting the target compound’s piperidine core could be tailored for similar applications .

Biological Activity

1-(4-methoxypiperidin-4-yl)-N,N-dimethylmethanamine, a compound of interest in medicinal chemistry, has been studied for its biological activity and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 210.29 g/mol

- Structure : The compound features a piperidine ring substituted with a methoxy group and a dimethylamino group, contributing to its unique pharmacological properties.

This compound exhibits several biological activities, primarily through interactions with neurotransmitter systems and potential inhibition of specific enzymes.

- Neurotransmitter Modulation : The compound is believed to influence serotonin and dopamine receptors, which could explain its effects on mood and cognition.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation, similar to other piperidine derivatives.

Efficacy in Biological Assays

Table 1: Summary of Biological Assays

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various human cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to apoptosis induction through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested in an animal model of neurodegeneration. It demonstrated significant neuroprotective effects by reducing oxidative stress markers and enhancing cognitive function in treated subjects compared to controls. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-methoxypiperidin-4-yl)-N,N-dimethylmethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination between 4-methoxypiperidin-4-carbaldehyde and dimethylamine, using sodium cyanoborohydride in methanol at pH 5–5. Alternatively, nucleophilic substitution of 4-methoxy-4-chloropiperidine with dimethylamine under reflux in ethanol (70°C, 12 hours) yields the product. Yields vary with stoichiometry, solvent polarity, and temperature: methanol improves solubility but may require longer reaction times compared to THF .

- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1, Rf ≈ 0.4) or LC-MS for intermediates. Purification via column chromatography (neutral alumina, gradient elution) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H NMR (DMSO-d6) should show the piperidine ring protons (δ 2.8–3.2 ppm), methoxy singlet (δ 3.3 ppm), and dimethylamine singlet (δ 2.2 ppm).

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), flow rate 1 mL/min; retention time ~6.2 minutes.

- Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 213.2 .

Q. What are the solubility and stability profiles under laboratory conditions?

- Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Stability tests indicate decomposition <5% after 6 months at −20°C. Avoid prolonged exposure to light or acidic conditions (pH <4), which may hydrolyze the methoxy group .

Advanced Research Questions

Q. How does this compound interact with CNS receptors, and what experimental models validate these interactions?

- Methodological Answer : Computational docking (AutoDock Vina) predicts affinity for σ-1 receptors (ΔG ≈ −8.2 kcal/mol). Validate via:

- Radioligand Binding Assays : Compete with [³H]DTG in rat brain homogenates (IC50 < 100 nM suggests high affinity).

- Functional Assays : Measure cAMP modulation in HEK293 cells expressing human σ-1 receptors .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer : Cross-validate using orthogonal assays. For example, if cytotoxicity (MTT assay) conflicts with receptor binding

- Perform shRNA knockdown of target receptors to confirm on-target effects.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently .

Q. How can researchers optimize the compound’s stability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce acetyl-protected amines to enhance plasma stability.

- Formulation : Encapsulate in PEGylated liposomes (size 100–150 nm) to prevent hepatic clearance.

- Pharmacokinetics : Monitor plasma half-life in Sprague-Dawley rats via LC-MS/MS; target t½ >4 hours .

Q. What computational tools predict metabolite formation and toxicity?

- Answer : Use GLORYx for metabolite prediction and ADMETlab 2.0 for toxicity profiling. Key metabolites include N-demethylated and piperidine ring-oxidized derivatives. Validate with microsomal incubation (human liver microsomes, NADPH, 37°C) and UPLC-QTOF analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.